![molecular formula C11H14Cl2FNO2 B1416789 4-{[(2-氯-4-氟苯基)甲基]氨基}丁酸盐酸盐 CAS No. 1172779-62-2](/img/structure/B1416789.png)
4-{[(2-氯-4-氟苯基)甲基]氨基}丁酸盐酸盐
描述
“4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride” is a chemical compound with the CAS Number: 1172779-62-2 . It has a molecular weight of 282.14 . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClFNO2.ClH/c12-10-6-9 (13)4-3-8 (10)7-14-5-1-2-11 (15)16;/h3-4,6,14H,1-2,5,7H2, (H,15,16);1H . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine and fluorine atoms on the phenyl ring, the presence of a butanoic acid group, and the fact that it’s a hydrochloride salt.Physical And Chemical Properties Analysis
This compound is a powder . The compound is a hydrochloride salt, as indicated by the “Cl” in its InChI code .科学研究应用
Antimicrobial and Antifungal Activity
A study by Mickevičienė et al. (2015) explored derivatives of amino butanoic acids, including compounds similar to 4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride. They found that these compounds showed significant antimicrobial and antifungal activities against pathogens like Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Anticonvulsant Properties
Research by Kaplan et al. (1980) investigated Schiff bases of gamma-aminobutyric acid and its derivatives, such as 4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride. They found that these compounds exhibit anticonvulsant properties and can act as gamma-aminobutyric acid mimetics, potentially useful in treating convulsions (Kaplan et al., 1980).
Synthesis and Optimization for Anticancer Drugs
Zhang et al. (2019) reported the synthesis of a compound involving 4-fluorophenyl butanoic acid, which is an important intermediate in the development of anticancer drugs. The study emphasized an optimized synthesis method, highlighting the compound's relevance in pharmaceutical research (Zhang et al., 2019).
Pharmaceutical Intermediates
A study by Fan (1990) explored the removal of an ortho isomer of a derivative of butanoic acid, which is a crucial pharmaceutical intermediate. This highlights the role of such compounds in the pharmaceutical manufacturing process (Fan, 1990).
Structural and Spectroscopic Studies
Vanasundari et al. (2018) conducted spectroscopic and structural investigations of butanoic acid derivatives. These studies are essential for understanding the molecular properties and potential applications in various fields, including pharmaceuticals (Vanasundari et al., 2018).
安全和危害
The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use personal protective equipment as required (P280) .
属性
IUPAC Name |
4-[(2-chloro-4-fluorophenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2.ClH/c12-10-6-9(13)4-3-8(10)7-14-5-1-2-11(15)16;/h3-4,6,14H,1-2,5,7H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXHWNDSAMZBLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



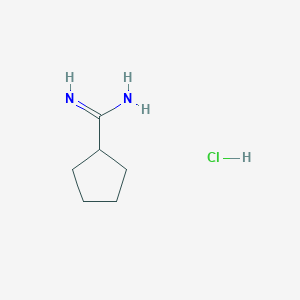
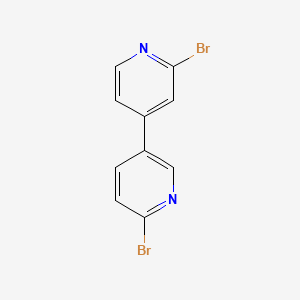
![1-[4-(Trifluoromethyl)benzoyl]piperazine hydrochloride](/img/structure/B1416712.png)
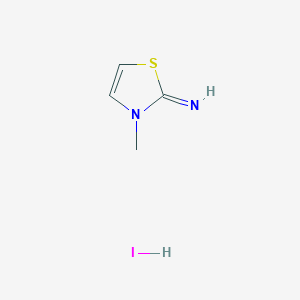
![1-[(2,3,5,6-Tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1416714.png)
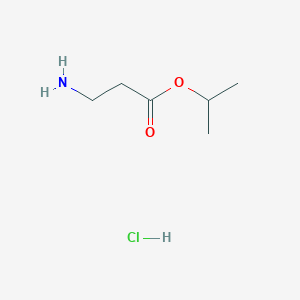
![3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B1416716.png)
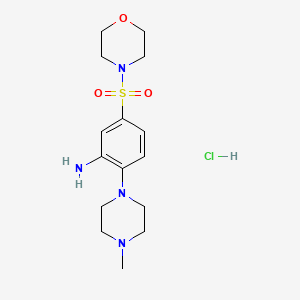
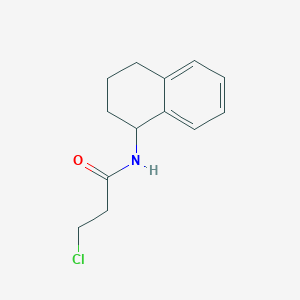
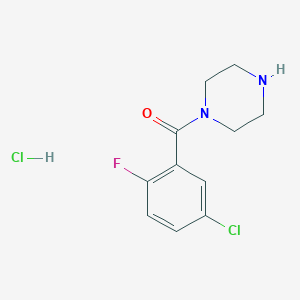
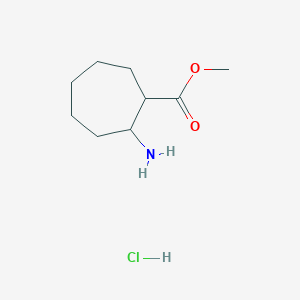
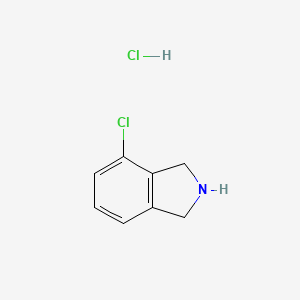
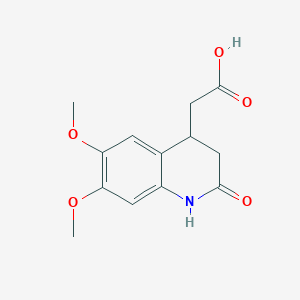
![4-(4-chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1416728.png)